Physalemin
Overview
Description
Physalemin is an undecapeptide belonging to the group of proteins named tachykinins . It was found in the skin of the amphibian Physalaemus fuscumaculatus . The molecular formula of Physalemin is C58H84N14O16S, and it has a molecular weight of 1265.44 .
Synthesis Analysis
Physalemin was synthesized by Bernardi et al., and Nakamura et al . A solid-phase synthesis was also performed by W. Voelter et al . The synthesis of Physalemin is a complex process that requires a deep understanding of peptide chemistry .
Molecular Structure Analysis
The molecular structure of Physalemin is complex, with a molecular formula of C58H84N14O16S . It belongs to the group of proteins named tachykinins . The structure analysis of such complex molecules often involves techniques like X-ray crystallography and other advanced analytical methods .
Physical And Chemical Properties Analysis
Physalemin has a decomposition temperature of 180°C . Its optical rotation is -56° (c = 0.2 in ethanol) . The UV max is at 278 nm (e 1780) . It slowly loses activity when incubated in blood and is inactivated by liver and kidney homogenates .
Scientific Research Applications
Neurotensin and Physalemin in Hypothermia Research
Physalemin, a peptide, was investigated in the context of its influence on hypothermia. In a study exploring the hypothermic potency of various peptides, including physalemin, it was found that physalemin did not exhibit hypothermic activity. This study aids in understanding the structural requirements of peptides like neurotensin for inducing hypothermia in rats (Loosen et al., 1978).
Peptides Related to Physalemin
Research into the synthesis of peptides related to physalemin has been conducted to understand their biological activities. A study synthesizing C-terminal peptide sequences of physalemin showed varying degrees of activity on guinea pig ileum, highlighting the significance of physalemin-related peptides in physiological research (Channabasavaiah & Sivanandaiah, 1974).
Immunopharmacology of Physalin
A separate study focused on Physalin H, a compound isolated from Physalis angulata, which shares similarities with physalemin in terms of chemical structure. This study revealed that Physalin H significantly inhibited the proliferation of T cells, offering insights into the immunosuppressive activities of compounds related to physalemin (Yu et al., 2010).
Bacteriophage Biology and Phage Lysins
While not directly related to physalemin, research on bacteriophages and their lysins provides insights into biological systems that might be relevant for understanding physalemin's role in various biological processes. For instance, the study of bacteriophage lysins as antibacterials highlights the potential of these biological agents in treating infections, a field that could intersect with research on physalemin and its derivatives (Fischetti, 2008).
properties
IUPAC Name |
(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSUJLMLURFKID-YFUSJSQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]4CCC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H84N14O16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043248 | |
Record name | Physalaemin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Physalemin | |
CAS RN |
2507-24-6 | |
Record name | Physalaemin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Physalaemin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHYSALAEMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0T4KV6B9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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